1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate
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Overview
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research on azetidinones and benzothiazoles derivatives has shown significant activity against a range of bacterial and microbial strains. For instance, the synthesis of novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol showed moderate antimicrobial activities against various Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018). This suggests that similar compounds might also possess antibacterial or antimicrobial properties, highlighting their potential for development into new antimicrobial agents.
Anticancer Activity
Compounds featuring azetidinone and benzothiazole cores have been evaluated for their anticancer properties. A study on azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole demonstrated potential anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity, suggesting a broad spectrum of pharmacological applications, including potential anticancer activity (Gurupadayya et al., 2008). While the direct application in cancer research requires more specific studies, the structural components of these compounds indicate promising avenues for the development of new cancer therapies.
Fluorescent Sensors and Analytical Chemistry
Benzothiazole derivatives have been explored for their application as fluorescent sensors. A study on benzimidazole and benzothiazole conjugated Schiff bases demonstrated their capability as fluorescent sensors for detecting metal ions like Al3+ and Zn2+, showcasing the utility of such compounds in analytical chemistry for the selective detection of specific ions (Suman et al., 2019). This indicates the potential of "1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate" and similar compounds in developing new materials for chemical sensing and environmental monitoring.
Future Directions
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-15-3-2-4-16-18(15)21-19(27-16)22-9-14(10-22)26-17(23)11-25-13-7-5-12(20)6-8-13/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYVFEIZNSGKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.